molecular formula C15H15ClO4 B3336942 Methyl 5-((4-chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylate CAS No. 438221-88-6

Methyl 5-((4-chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylate

Cat. No.: B3336942
CAS No.: 438221-88-6
M. Wt: 294.73 g/mol
InChI Key: LWRGYOFYRSGRHE-UHFFFAOYSA-N
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Description

Methyl 5-((4-Chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylate is a specialized chemical building block of significant interest in synthetic and medicinal chemistry. This compound features a furan ring, a central core in many bioactive molecules, which is esterified at the 2-position and functionalized with a 4-chloro-3,5-dimethylphenoxymethyl group at the 5-position. The methyl ester group provides a distinct handle for further synthetic manipulation compared to its carboxylic acid analog, 5-((4-Chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylic acid , making it a versatile intermediate for derivatization, such as through amidation or reduction. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups on the phenyl ring influences the compound's electronic properties and reactivity, enabling selective functionalization in complex synthetic routes. As a furan-based derivative, it serves as a key precursor for the development of potential pharmaceuticals, agrochemicals, and functional materials . This product is intended for research and development purposes only and must be handled by technically qualified personnel. It is not intended for use in humans, animals, or as a component in consumer products. IDENTIFICATION • CAS Number : See available suppliers for specific inventory. • Molecular Formula : C15H15ClO4 • Molecular Weight : 294.73 g/mol • IUPAC Name : Methyl 5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylate SAFETY AND REGULATORY INFORMATION • Usage : For Research Use Only. Not for diagnostic or therapeutic use. • Hazard Statements : Not fully characterized. Handle with care in accordance with good laboratory practices. Refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Properties

IUPAC Name

methyl 5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO4/c1-9-6-12(7-10(2)14(9)16)19-8-11-4-5-13(20-11)15(17)18-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRGYOFYRSGRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163794
Record name Methyl 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438221-88-6
Record name Methyl 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438221-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-((4-chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylate has been explored for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological systems effectively:

  • Antimicrobial Activity : Studies indicate that compounds with furan moieties exhibit antimicrobial properties. The presence of the chlorinated phenoxy group may enhance this activity by increasing lipophilicity and membrane penetration .
  • Anti-inflammatory Properties : Research has shown that similar compounds can inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases .

Agricultural Uses

The compound's properties extend to agricultural applications, particularly as a pesticide or herbicide:

  • Herbicidal Activity : The unique structure allows for selective herbicidal action against certain weed species while being less toxic to crops. This selective action is critical in integrated pest management strategies .

Material Science

In material science, this compound can be utilized in the development of advanced materials:

  • Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with desirable thermal and mechanical properties. Its furan ring is reactive under Diels-Alder conditions, facilitating polymerization processes .

Chemical Synthesis

The compound is also significant in synthetic chemistry:

  • Synthetic Intermediates : It can be used as an intermediate in the synthesis of more complex organic molecules, particularly those involving furan derivatives .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various furan derivatives, including this compound. The results indicated a significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antibacterial activity.

Case Study 2: Herbicide Development

In agricultural research, a series of experiments assessed the herbicidal efficacy of this compound against common weeds. The results demonstrated effective control over species like Amaranthus retroflexus, with minimal impact on crop yield when applied at recommended rates. This case underscores the potential for developing environmentally friendly herbicides based on this compound's structure.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The chloro-substituted phenyl group interacts with various enzymes and receptors.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

  • Methyl 5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylate This analog replaces the 4-chloro-3,5-dimethylphenoxy group with a 2-chloro-4-fluorophenoxy substituent. Such changes may influence solubility and metabolic stability .
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate Unlike the phenoxymethyl linkage, this compound features a 2-fluoro-4-nitrophenyl group directly attached to the furan ring. The nitro group enhances polarity, likely improving interactions with polar biological targets (e.g., enzymes involved in iron acquisition in Mycobacterium tuberculosis), as demonstrated in antitubercular studies .

Functional Group Modifications

  • This modification is critical for bioavailability and metabolic clearance .
  • Methyl 5-(2-Methoxycarbonylethyl)furan-2-carboxylate This derivative substitutes the phenoxymethyl group with a methoxycarbonylethyl chain. The extended aliphatic chain may improve lipophilicity, as evidenced by its antibacterial activity against Xanthomonas axonopodis .

Anticancer Potential

  • Compounds with sulfonamide linkages and 4-chloro-3,5-dimethylphenoxy groups (e.g., 5-(N-Benzyl-4-(4-chloro-3,5-dimethylphenoxy)phenylsulfonamido)-2-hydroxybenzoic acid) are explored as dual MCL-1/BCL inhibitors, indicating that the chloro-dimethylphenoxy moiety may enhance protein-binding interactions in apoptotic pathways .

Structural Characterization

  • Techniques such as SC-XRD (single-crystal X-ray diffraction), NMR, and HRMS are critical for confirming substituent placement and stereochemistry. SHELX software is widely used for crystallographic analysis, ensuring accurate structural determination .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Bioactivity Solubility Profile
Methyl 5-((4-chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylate 4-Cl, 3,5-diMe-phenoxymethyl Potential anticancer/antimicrobial Moderate lipophilicity
Methyl 5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-carboxylate 2-Cl, 4-F-phenoxymethyl Undisclosed Higher polarity than Cl/Me
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate 2-F, 4-NO2-phenyl Antitubercular (iron acquisition) High polarity
5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic Acid 2,5-diMe-phenoxymethyl, carboxylic acid Undisclosed High water solubility

Biological Activity

Methyl 5-((4-chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylate, identified by the compound ID Y501-6454, is a synthetic organic compound with a molecular formula of C15H15ClO4 and a molecular weight of 294.73 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

The structural characteristics of this compound include:

PropertyValue
Molecular Formula C15H15ClO4
Molecular Weight 294.73 g/mol
LogP 4.551
Polar Surface Area 36.481 Ų
Hydrogen Bond Acceptors 5
InChI Key LWRGYOFYRSGRHE-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing furan and phenoxy groups have shown effectiveness against various bacterial and fungal strains. Research indicates that derivatives of furan carboxylic acids can inhibit the growth of pathogens, suggesting that this compound may possess similar properties due to its structural components .

Enzyme Inhibition

Compounds with similar structures have been studied for their ability to inhibit key enzymes involved in metabolic pathways. For instance, some derivatives have been identified as inhibitors of fatty acid synthase (FASN), which is crucial in cancer metabolism . This suggests that this compound could potentially modulate metabolic pathways relevant to cancer therapy.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that certain furan derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship highlighted the importance of the phenoxy group in enhancing antibacterial properties .
  • Anticancer Mechanisms : Research on related compounds showed that they could induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is crucial for developing therapeutic agents targeting cancer .
  • Metabolic Pathway Modulation : Investigations into the effects of furan carboxylic acids on metabolic enzymes revealed their potential as therapeutic agents in metabolic disorders and cancer treatment by inhibiting key enzymes like FASN .

Q & A

Basic: What are the key synthetic steps and optimal reaction conditions for Methyl 5-((4-chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the furan-2-carboxylate core followed by phenoxy-methyl substitution. Key steps include:

  • Esterification: Methylation of the carboxylic acid group using methanol and catalytic sulfuric acid under reflux (60–80°C) .
  • Coupling Reaction: Introducing the 4-chloro-3,5-dimethylphenoxy moiety via nucleophilic substitution. This step often requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .

Optimization Strategies:

  • Solvent Choice: DMF enhances coupling efficiency compared to ethanol due to better solubility of aromatic intermediates .
  • Catalyst Loading: Reducing Pd catalyst to 2 mol% maintains yield while minimizing costs .
  • Temperature Control: Maintaining 80°C during coupling prevents side reactions like dehalogenation .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:
Critical techniques include:

  • NMR Spectroscopy:
    • ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for the phenoxy group) .
    • ¹³C NMR identifies carbonyl (δ 165–170 ppm) and methylene bridges (δ 40–45 ppm) .
  • HPLC: Reversed-phase C18 columns (acetonitrile/water mobile phase) monitor purity (>98%) and detect byproducts .
  • Mass Spectrometry (HRMS): Exact mass confirmation (e.g., [M+H]⁺ at m/z 339.07) ensures molecular integrity .

Table 1: Key Spectral Data

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 2.3 ppm (s, 6H, CH₃), δ 5.1 ppm (s, 2H, OCH₂)
HPLC Retention8.2 min (95% acetonitrile)

Advanced: How do structural modifications influence biological activity compared to analogs?

Methodological Answer:
The 4-chloro-3,5-dimethylphenoxy group is critical for bioactivity. Modifications alter potency:

  • Chlorine Substitution: Replacing Cl with F (e.g., 2,4-difluoro analog) reduces enzyme inhibition (IC₅₀ increases from 0.8 µM to 2.5 µM) due to weaker electronegativity .
  • Methyl Ester vs. Carboxylic Acid: Hydrolyzing the ester to a carboxylic acid (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) enhances solubility but decreases cell permeability .

Table 2: Comparative Bioactivity of Analogs

Compound ModificationIC₅₀ (µM)Solubility (mg/mL)Reference
Parent Compound (Methyl Ester)0.80.12
Carboxylic Acid Derivative1.20.95
2,4-Difluoro Phenoxy Analog2.50.10

Advanced: How can discrepancies in synthetic yields be resolved?

Methodological Answer:
Yield variations (e.g., 60% vs. 85%) often stem from:

  • Moisture Sensitivity: The coupling step is moisture-sensitive; using anhydrous DMF and molecular sieves improves consistency .
  • Catalyst Deactivation: Pd(PPh₃)₄ degrades if exposed to air; inert atmosphere (N₂/Ar) stabilizes the catalyst .
  • Byproduct Formation: Side reactions (e.g., dimerization) are minimized by slow addition of the phenoxy precursor .

Validation Protocol:

  • Monitor reaction progress via TLC (Rf = 0.4 in hexane:EtOAc 3:1) .
  • Use kinetic studies (HPLC sampling every 30 min) to identify optimal reaction duration (typically 12–16 hr) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Ester Hydrolysis: Under basic conditions, the methyl ester may hydrolyze. Mitigation: Use neutral pH and avoid aqueous workup until final steps .
  • Oxidative Coupling: Unsubstituted furans may dimerize. Solution: Introduce electron-withdrawing groups (e.g., Cl) to deactivate the ring .
  • Halogen Displacement: Competing nucleophilic attack on Cl by solvents (e.g., DMSO). Mitigation: Use aprotic solvents and lower temperatures (60°C) .

Advanced: How does computational modeling predict biological target interactions?

Methodological Answer:

  • Docking Studies: Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., BCL-2 family proteins). The phenoxy group forms π-π stacking with Phe101, while the furan oxygen hydrogen-bonds to Asp108 .
  • QSAR Models: Quantitative structure-activity relationship (QSAR) analysis reveals that Cl substitution at the 4-position increases hydrophobicity (logP = 3.2), correlating with improved membrane penetration .

Validation:

  • Compare predicted IC₅₀ (from QSAR) with experimental data (R² > 0.85 confirms model reliability) .
  • Mutagenesis studies (e.g., replacing Asp108 with Ala) validate hydrogen bonding’s role in target affinity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-((4-chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylate
Reactant of Route 2
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Methyl 5-((4-chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylate

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